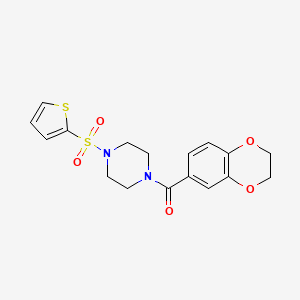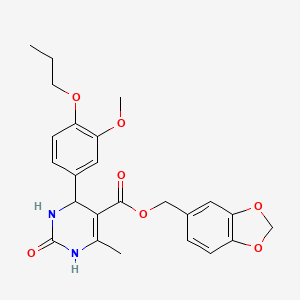![molecular formula C24H17N5O3S B4890719 8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE](/img/structure/B4890719.png)
8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE is a complex organic compound with a unique structure that combines several functional groups, including a triazole ring, a pyridine ring, and a dioxoloquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dioxoloquinoline core, followed by the introduction of the triazole and pyridine rings through cyclization reactions. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the cyclization and coupling steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying biological activities.
Scientific Research Applications
8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]
Properties
IUPAC Name |
8-methyl-7-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c1-14-17-11-19-20(32-13-31-19)12-18(17)26-23(30)21(14)33-24-28-27-22(15-7-9-25-10-8-15)29(24)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYCWNESPCLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
![13-Chloro-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),5,11(16),12,14-pentaen-8-ol;hydrochloride](/img/structure/B4890643.png)
![[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate](/img/structure/B4890657.png)
![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)

![3-cyclohexyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890678.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4890683.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-N-methyl-3-piperidinamine](/img/structure/B4890685.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4890693.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone](/img/structure/B4890702.png)
![N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4890708.png)
amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)

